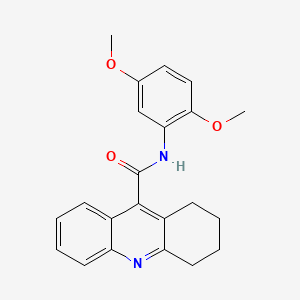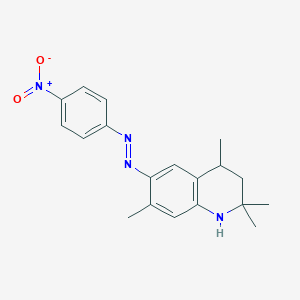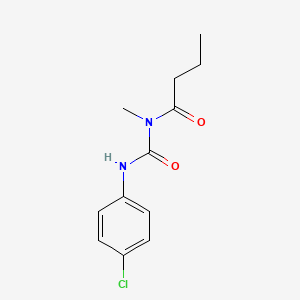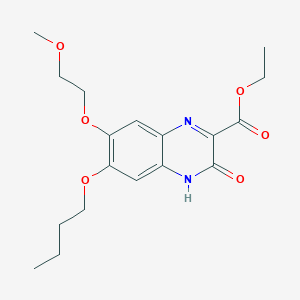
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 2-((2-(acétyloxy)éthyl)dithio)éthyle implique généralement la réaction d'éthylène glycol avec l'anhydride acétique en présence d'un catalyseur. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite traité avec un réactif contenant du soufre pour introduire la liaison dithio .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer un procédé en flux continu où les réactifs sont introduits dans un réacteur sous des conditions contrôlées. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 2-((2-(acétyloxy)éthyl)dithio)éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir la liaison dithio en thiols.
Substitution : Les groupes acétate peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés pour remplacer les groupes acétate.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
L'acétate de 2-((2-(acétyloxy)éthyl)dithio)éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour introduire des liaisons dithio.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa structure unique.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoire et antimicrobienne.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action de l'acétate de 2-((2-(acétyloxy)éthyl)dithio)éthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. La liaison dithio peut former des ponts disulfure avec les résidus cystéine des protéines, ce qui peut modifier leur fonction. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets biologiques observés .
Mécanisme D'action
The mechanism of action of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate involves its interaction with molecular targets such as enzymes and proteins. The dithio linkage can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Disulfure de bis(2-acétoxyethyl)
- Éthanol, 2,2'-dithio-bis(2-acétate)
Comparaison
Comparé à des composés similaires, l'acétate de 2-((2-(acétyloxy)éthyl)dithio)éthyle est unique en raison de sa liaison dithio spécifique et de ses deux groupes acétate. Cette structure confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
37886-90-1 |
|---|---|
Formule moléculaire |
C8H14O4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-(2-acetyloxyethyldisulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S2/c1-7(9)11-3-5-13-14-6-4-12-8(2)10/h3-6H2,1-2H3 |
Clé InChI |
GGZSQJBFBQOEOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSSCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)






![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)

![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)

